Azaperone
Vue d'ensemble
Description
Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug with sedative and antiemetic effects. It is primarily used as a tranquilizer in veterinary medicine, particularly for pigs and elephants . This compound acts mainly as a dopamine antagonist but also has some antihistaminic and anticholinergic properties .
Applications De Recherche Scientifique
Azaperone has a wide range of scientific research applications. In veterinary medicine, it is used to reduce aggression in farmed pigs and as an anesthetic in combination with other drugs . In chemistry, this compound is used as a model compound for studying electrochemical behavior and sensor development . In biology and medicine, it is employed in research on neurotransmitter systems and the effects of dopamine antagonists .
In Vivo
Azaperone has been studied in a variety of animal models, including rodents, rabbits, and cats. It has been used to study its effects on the central nervous system, cardiovascular system, and the gastrointestinal system. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric conditions.
In Vitro
Azaperone has been studied in a variety of in vitro systems, such as cell culture and enzyme assays. It has been used to study its effects on a variety of biochemical and physiological processes, such as neurotransmitter release, enzyme activity, and hormone production.
Mécanisme D'action
Azaperone acts primarily as a dopamine antagonist, blocking dopamine receptors in the brain. This action reduces the effects of stress-induced catecholamines and indirectly affects the ascending reticular activating system and mesolimbic pathways . This compound also has antihistaminic and anticholinergic properties, contributing to its sedative and antiemetic effects .
Activité Biologique
Azaperone has been shown to have a variety of biological activities, including anxiolytic, sedative, muscle relaxant, and anti-emetic effects. It has also been shown to have anticonvulsant and antipsychotic properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase, the inhibition of the enzyme acetylcholinesterase, and the inhibition of the enzyme cyclooxygenase. It has also been shown to increase the levels of the neurotransmitters dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Azaperone has a number of advantages and limitations for use in laboratory experiments. The advantages of using this compound in laboratory experiments include its high potency, its low toxicity, and its wide range of pharmacological effects. The limitations of using this compound in laboratory experiments include its short duration of action and its potential for drug interactions.
Orientations Futures
Azaperone has a number of potential future applications in scientific research. These include its potential use in the treatment of anxiety, depression, and other psychiatric conditions, as well as its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, this compound could potentially be used to study its effects on a variety of biological processes, such as neurotransmitter release, enzyme activity, and hormone production. This compound could also potentially be used to study its effects on the cardiovascular system, the gastrointestinal system, and the immune system. Finally, this compound could potentially be used to study its effects on a variety of diseases, such as cancer, diabetes, and obesity.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Azaperone acts primarily as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to drugs such as haloperidol . These interactions with enzymes and proteins play a crucial role in its function as a tranquilizer.
Cellular Effects
This compound has a number of effects on the central nervous system. It can antagonize apomorphine and amphetamine-induced behavioural effects, mediated by brain catecholamines (especially dopamine) . Therefore, it is thought to act by blocking dopamine receptors in the brain .
Molecular Mechanism
This compound’s mechanism of action is primarily through dopamine antagonism . It binds to dopamine receptors in the brain, blocking their activity. This results in its sedative and antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a number of related neuroleptic properties, including reduced motor activity, cataleptic effects, decreased stress- or trauma-related mortality, blocking of apomorphine emesis, prevention of fatal effects of the catecholamines .
Dosage Effects in Animal Models
This compound is administered strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg this compound/kg body weight, depending on the indication . At doses greater than recommended, these same reactions may occur in a more profound manner and will be of longer duration .
Metabolic Pathways
The liver is the main site for metabolism of this compound . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite azaperol, which can be re-oxidized to this compound in vivo), hydroxylation of the pyridine (resulting in 5-OH this compound and 5-OH azaperol), oxidative N-dealkylation and oxidative N-dearylation .
Méthodes De Préparation
Azaperone is synthesized through a multi-step process. The synthesis begins with the alkylation of 2-chloropyridine with piperazine to form 1-(pyridin-2-yl)piperazine. This intermediate is then reacted with 4-chloro-4’-fluorobutyrophenone to complete the synthesis of this compound . Industrial production methods often involve the use of phase-transfer catalysts to improve efficiency and yield .
Analyse Des Réactions Chimiques
Azaperone undergoes various chemical reactions, including oxidation and alkylation. The electrochemical oxidation behavior of this compound has been studied using cyclic and differential pulse voltammetry techniques. The oxidation process is irreversible, with a peak potential of 0.78 V in a phosphate buffer solution (pH=7.0) vs. Ag/AgCl electrode . Common reagents used in these reactions include thionyl chloride for converting alcohol groups into chloride leaving groups and AlCl3 for Friedel-Crafts reactions .
Comparaison Avec Des Composés Similaires
Azaperone is similar to other butyrophenone neuroleptics such as haloperidol and fluanisone. this compound is unique in its primary use as a veterinary tranquilizer, particularly for pigs and elephants . Other similar compounds include enciprazine and BMY-14802 .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045361 | |
Record name | Azaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1649-18-9 | |
Record name | Azaperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1649-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azaperone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azaperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11376 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azaperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azaperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azaperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZAPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19BV78AK7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for azaperone?
A1: this compound exerts its effects by antagonizing dopamine receptors in the central nervous system. [, , , , , ] This blockade of dopamine signaling leads to its sedative and neuroleptic properties. [, , , , , ]
Q2: Are there any notable differences in the cardiovascular effects of this compound compared to other sedatives?
A2: Yes, research suggests that this compound, unlike xylazine, does not induce the typical biphasic effect on arterial pressure (an initial increase followed by a decrease). [] Additionally, this compound has been shown to mitigate the hypertension associated with etorphine immobilization in rhinoceroses, although tachycardia may persist. []
Q3: Can this compound be used effectively for immobilizing large animals?
A3: While this compound alone may not be sufficient for complete immobilization of large animals, studies demonstrate its efficacy when combined with other agents. For instance, a combination of this compound and xylazine successfully immobilized captive wapiti for routine procedures. [] Similarly, this compound in conjunction with fentanyl has been used to immobilize various gazelle species. []
Q4: What are the potential benefits of using this compound in combination with opioids for immobilization?
A4: Studies have indicated that incorporating this compound into opioid-based immobilization protocols may offer advantages. In elephants, the addition of this compound to etorphine or carfentanil significantly reduced arterial blood pressure compared to using etorphine alone. [] This suggests a potential role for this compound in mitigating opioid-induced hypertension. []
Q5: Are there any species-specific differences in the efficacy or effects of this compound?
A5: Research suggests that responses to this compound can vary across species. For instance, while this compound effectively reduced aggressive behavior in pigs, its anti-aggressive properties were diminished when administered alongside androstenone. [] In Southern chamois, both haloperidol and this compound exhibited limited efficacy in reducing stress responses, with this compound potentially even exacerbating muscle stress. []
Q6: What is the metabolic fate of this compound in pigs?
A6: this compound is partially metabolized to azaperol in pigs. [, ] Azaperol, the main metabolite, also possesses pharmacological activity. [, ] Interestingly, both this compound and azaperol do not exceed the Maximum Residue Limit (MRL) set by the European Union in edible tissues of pigs even after a short withdrawal period. []
Q7: Are there validated analytical methods for detecting this compound and its metabolites?
A7: Yes, several analytical techniques have been developed and validated for detecting and quantifying this compound and its metabolites. These methods often involve a combination of extraction techniques, like solid-phase extraction (SPE), followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography/mass spectrometry (GC/MS). [, , ] One study specifically developed a colloidal gold immunochromatographic strip assay, offering a rapid and convenient method for detecting this compound in pork and pork liver samples. []
Q8: Has this compound demonstrated any mutagenic potential in laboratory tests?
A8: Several studies have investigated the mutagenic potential of this compound using the Salmonella/microsome test (Ames test). [] Results from these studies showed no evidence of mutagenic activity, even at high concentrations and with metabolic activation. []
Q9: Does this compound have any known effects on blood parameters in horses?
A9: Research indicates that this compound can influence certain blood parameters in horses. One study observed a transient decrease in venous blood packed cell volume and hemoglobin concentration for at least 4 hours after this compound administration. [] This effect is likely attributed to the sequestration of erythrocytes in the spleen. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.